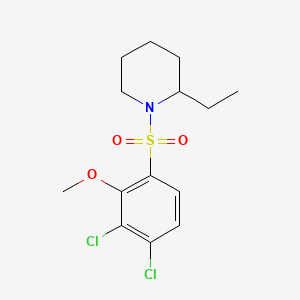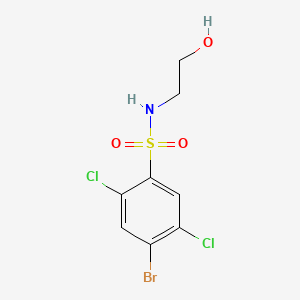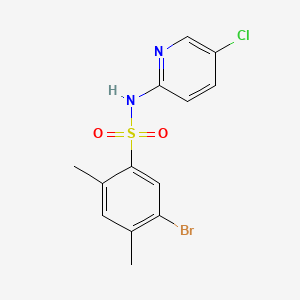amine CAS No. 1087641-13-1](/img/structure/B603060.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a hydroxypropyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the following steps:
Chlorination: The starting material, 2-methylbenzene-1-sulfonamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.
Hydroxypropylation: The chlorinated intermediate is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxypropylation steps.
Análisis De Reacciones Químicas
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dichloro-2-methylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.
N-(2-hydroxypropyl)-2-methylbenzene-1-sulfonamide: Lacks the chlorine atoms.
4,5-dichloro-N-(2-hydroxyethyl)-2-methylbenzene-1-sulfonamide: Has a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both chlorine atoms and the hydroxypropyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
1087641-13-1 |
|---|---|
Fórmula molecular |
C10H13Cl2NO3S |
Peso molecular |
298.19g/mol |
Nombre IUPAC |
4,5-dichloro-N-(2-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-8(11)9(12)4-10(6)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
Clave InChI |
ZQBDSZKXYCLRQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)


![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
